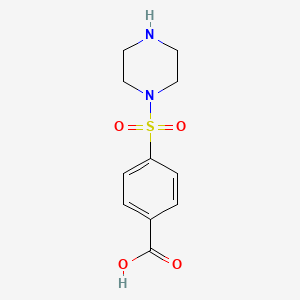

4-(Piperazine-1-sulfonyl)benzoic acid

Description

BenchChem offers high-quality 4-(Piperazine-1-sulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperazine-1-sulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O4S |

|---|---|

Molecular Weight |

270.31 g/mol |

IUPAC Name |

4-piperazin-1-ylsulfonylbenzoic acid |

InChI |

InChI=1S/C11H14N2O4S/c14-11(15)9-1-3-10(4-2-9)18(16,17)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) |

InChI Key |

CQNOYCKJLKZRKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 4-(Piperazine-1-sulfonyl)benzoic Acid

A Versatile Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

4-(Piperazine-1-sulfonyl)benzoic acid (CAS 446831-26-1) represents a critical "privileged structure" in modern drug discovery. As a bifunctional building block, it bridges the gap between hydrophilic solubilizers and pharmacophoric sulfonamides. Its unique architecture—comprising a rigid phenyl-sulfonyl core, a modifiable carboxylic acid tail, and a secondary amine head—makes it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the development of matrix metalloproteinase (MMP) inhibitors, carbonic anhydrase inhibitors, and PROTAC linkers. This guide provides a comprehensive technical analysis of its properties, synthesis, and application utility.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound exists as a zwitterionic species in neutral media, driven by the acidity of the benzoic acid and the basicity of the piperazine secondary amine. This dual nature dictates its solubility profile and handling requirements.

Table 1: Key Chemical Specifications

| Property | Specification |

| IUPAC Name | 4-(Piperazin-1-ylsulfonyl)benzoic acid |

| Common Name | 4-(1-Piperazinylsulfonyl)benzoic acid |

| CAS Number | 446831-26-1 (Parent); 1043554-68-2 (HCl Salt) |

| Molecular Formula | C₁₁H₁₄N₂O₄S |

| Molecular Weight | 270.31 g/mol |

| pKa (Predicted) | Acid: ~3.5 (COOH); Base: ~8.5 (Piperazine NH) |

| LogP | ~ -0.5 to 0.2 (Highly polarity-dependent) |

| Solubility | Low in non-polar solvents (Hexane, Et₂O); Moderate in H₂O (pH dependent); High in DMSO, DMF.[1][2][3][4] |

| Appearance | White to off-white crystalline solid |

Synthetic Methodology

Direct reaction of piperazine with 4-(chlorosulfonyl)benzoic acid often leads to bis-sulfonylation or polymerization due to the bifunctional nature of both reagents. A high-fidelity protocol utilizes mono-protected piperazine (e.g., N-Boc-piperazine) to ensure regioselectivity.

Validated Protocol: Protection-Coupling-Deprotection Strategy

Step 1: Sulfonylation

-

Reagents: 4-(Chlorosulfonyl)benzoic acid (1.0 eq), N-Boc-piperazine (1.1 eq), Triethylamine (2.5 eq).

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

-

Procedure:

-

Dissolve N-Boc-piperazine and TEA in DCM at 0°C.

-

Add 4-(chlorosulfonyl)benzoic acid portion-wise (exothermic reaction control).

-

Warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup: Acidify with 1N HCl to precipitate the intermediate 4-(4-(tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid. Filter and wash with water.

-

Step 2: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

-

Solvent: DCM (if using TFA).

-

Procedure:

-

Suspend the intermediate in DCM (10 mL/g).

-

Add TFA (20% v/v) at 0°C.

-

Stir at RT for 2 hours until TLC confirms consumption of starting material.

-

Isolation: Evaporate volatiles. Triturate the residue with diethyl ether to obtain the trifluoroacetate salt, or neutralize with basic resin to obtain the zwitterion.

-

Visualizing the Synthetic Logic

Figure 1: Step-wise synthetic pathway ensuring regiocontrol via Boc-protection.

Reactivity & Functionalization Strategies

The molecule presents two orthogonal handles for diversification: the Carboxylic Acid (Electrophile precursor) and the Secondary Amine (Nucleophile) . This allows it to function as a central linker in PROTACs or bifunctional ligands.

-

Path A (Amine Functionalization): The piperazine NH is highly nucleophilic. It can react with alkyl halides, epoxides, or activated esters. Crucial Note: If reacting the NH first, the COOH usually requires temporary protection (e.g., methyl ester) to prevent self-coupling or solubility issues.

-

Path B (Acid Functionalization): The COOH can be coupled to amines to form amides. Standard coupling agents (HATU, EDC/HOBt) work well, but the internal piperazine NH must be protected (Boc) or protonated to prevent intermolecular polymerization.

Functionalization Logic Diagram

Figure 2: Orthogonal reactivity map highlighting necessary protection strategies for selective derivatization.

Medicinal Chemistry Applications

1. Matrix Metalloproteinase (MMP) Inhibition

The sulfonamide moiety is a classic zinc-binding group (ZBG) isostere or acts to position other ZBGs. The piperazine ring provides a vector to explore the S1' pocket of MMP enzymes, improving selectivity over homologous enzymes.

2. Carbonic Anhydrase (CA) Inhibitors

Sulfonamides are primary pharmacophores for CA inhibition. While primary sulfonamides (

3. Linker Chemistry (PROTACs)

The rigid phenyl ring combined with the flexible piperazine creates a "semi-rigid" linker. This is valuable in PROTAC design where the spatial orientation between the E3 ligase ligand and the Target Protein ligand is critical for ternary complex formation. The COOH and NH termini allow facile attachment to both ends.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic: Two doublets (AA'BB' system) around

7.8–8.2 ppm, integrating to 4 protons. -

Piperazine: Two distinct triplets or broad multiplets around

2.8–3.2 ppm (4H each), reflecting the desymmetrization caused by the sulfonyl group. -

Acid/Amine: Broad singlets for COOH (

11–13 ppm) and NH (highly variable, often exchanged).

-

-

Mass Spectrometry (ESI):

-

Positive Mode (

): -

Negative Mode (

):

-

Safety & Handling

-

Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2A). The sulfonyl chloride precursor is corrosive; however, the final acid-amine is generally stable.

-

Storage: Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake which can complicate stoichiometric weighing.

-

Solubility for Bioassays: Prepare stock solutions in 100% DMSO. Avoid freeze-thaw cycles which can precipitate the zwitterion.

References

-

PubChem. (n.d.). 4-(Piperazin-1-ylsulfonyl)benzoic acid.[2] National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

Moi, D., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

Sources

- 1. 4-(氯磺酰基)苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guide152315.guidechem.com]

- 3. CN1245494A - New 4-(1-piperazinyl) benzoic acid derivatives, process for preparing them and their therapeutic applications - Google Patents [patents.google.com]

- 4. 4-(Piperazine-1-carbonyl)-benzoic acid | CymitQuimica [cymitquimica.com]

Technical Guide: Synthesis of 4-(Piperazine-1-sulfonyl)benzoic Acid

Executive Summary

Target Molecule: 4-(Piperazine-1-sulfonyl)benzoic acid CAS: 110221-39-5 (Generic structure reference) Role: Key pharmacophore in the development of MMP-2/MMP-9 inhibitors, chemokine receptor antagonists, and glycine transporter-1 (GlyT-1) inhibitors.

This technical guide details the synthesis of 4-(piperazine-1-sulfonyl)benzoic acid, a zwitterionic scaffold critical in medicinal chemistry. Unlike simple sulfonamide couplings, this synthesis presents specific challenges: the amphoteric nature of the product, the risk of bis-sulfonylation, and the hydrolytic instability of the sulfonyl chloride starting material.

We present two validated protocols:

-

Route A (The Precision Route): Utilizes N-Boc-piperazine to ensure mono-substitution and high purity. Recommended for discovery-stage medicinal chemistry (mg to g scale).

-

Route B (The Ester-Intermediate Route): Utilizes methyl 4-(chlorosulfonyl)benzoate to improve solubility profiles and prevent carboxylic acid interference. Recommended for scale-up (10g+ scale).

Retrosynthetic Analysis

The strategic disconnection focuses on the sulfonamide bond. The primary challenge is differentiating the two nitrogen atoms of piperazine to prevent the formation of the bis-sulfonylated byproduct.

Caption: Retrosynthetic disconnection revealing the convergent assembly via sulfonylation of a protected piperazine.

Protocol 1: The Precision Route (Boc-Protection)

Best for: High purity requirements, avoiding bis-sulfonylation.

Phase 1: Sulfonylation

Reaction: 4-(Chlorosulfonyl)benzoic acid + tert-Butyl piperazine-1-carboxylate → 4-(4-(tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid.

-

Preparation: In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g).

-

Base Addition: Cool the solution to 0°C. Add Triethylamine (TEA) (2.5 equiv) dropwise. Note: Extra base is required to neutralize the carboxylic acid and the HCl generated.

-

Coupling: Add 1-Boc-piperazine (1.1 equiv) dissolved in a minimum amount of DCM dropwise over 15 minutes.

-

Execution: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

-

Workup:

-

Dilute with DCM. Wash with 1N HCl (cold) to remove excess TEA and unreacted piperazine.

-

Wash with Brine. Dry over Na₂SO₄.[1]

-

Concentrate in vacuo to yield the Boc-protected intermediate (typically a white solid).

-

Phase 2: Deprotection & Zwitterion Isolation

Reaction: Cleavage of the Boc group and isolation of the amphoteric salt.

-

Acidolysis: Dissolve the intermediate in DCM (5 mL/g). Add Trifluoroacetic acid (TFA) (20% v/v final concentration) or 4N HCl in Dioxane . Stir at RT for 2 hours.

-

Monitoring: Confirm complete Boc removal via LC-MS (Appearance of M-100 peak mass).

-

The "Isoelectric Trap" (Critical Step):

-

Remove volatiles in vacuo.[2] The residue is the TFA or HCl salt of the product.[2]

-

Dissolve the residue in a minimum amount of water.

-

Slowly adjust the pH to 6.0–7.0 (the theoretical isoelectric point) using saturated NaHCO₃ or 1N NaOH.

-

Observation: The solution will become cloudy as the zwitterionic product precipitates.

-

-

Filtration: Filter the white precipitate. Wash with cold water (2x) and Acetone (1x) to remove trace organic impurities.

-

Drying: Dry under high vacuum at 45°C.

Protocol 2: The Scalable Ester Route

Best for: Larger scales where solubility of the benzoic acid starting material in DCM is problematic.

Workflow Diagram

Caption: Stepwise conversion using the ester intermediate to maintain organic solubility.

Methodology

-

Sulfonylation: React Methyl 4-(chlorosulfonyl)benzoate with 1-Boc-piperazine in DCM/TEA as described in Protocol 1. The product remains fully soluble in organic solvents, allowing for easier silica gel chromatography purification if needed.

-

Saponification: Dissolve the ester in THF/Water (3:1) . Add LiOH·H₂O (3.0 equiv). Stir at RT until the ester is consumed (LC-MS).

-

Workup: Acidify carefully to pH ~3 to precipitate the 4-(4-Boc-piperazinylsulfonyl)benzoic acid . Filter and dry.[3]

-

Final Deprotection: Treat with 4N HCl in Dioxane . Isolate via the "Isoelectric Trap" method described above.

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Reagent Stoichiometry | Sulfonyl Chloride (1.0) : Piperazine (1.1) | Slight excess of piperazine ensures complete consumption of the unstable sulfonyl chloride. |

| Temperature | 0°C (Addition) → RT (Reaction) | Low temperature prevents hydrolysis of the sulfonyl chloride by adventitious moisture. |

| pH during Isolation | 6.0 – 7.0 | The product is amphoteric (Acid pKa ~4.2, Amine pKa ~9.8). Solubility is lowest at the isoelectric point (zwitterion form). |

| Solvent Water Content | < 0.1% (Anhydrous) | Sulfonyl chlorides hydrolyze rapidly to sulfonic acids (unreactive byproduct) in the presence of water. |

Troubleshooting & Optimization

Issue: Formation of Bis-sulfonamide (Dimer)

-

Cause: Use of free piperazine instead of mono-protected piperazine.

-

Solution: Switch to 1-Boc-piperazine . If cost prohibits this, use a large excess of piperazine (5.0 equiv) and add the sulfonyl chloride very slowly to the piperazine solution.

Issue: Product does not precipitate during workup

-

Cause: pH is too low (< 4) or too high (> 9).

-

Solution: The product is soluble as a cation (acidic) or anion (basic). Use a pH meter to precisely target pH 6.5 . If still soluble, reduce volume and add isopropanol as an antisolvent.

Issue: Hydrolysis of Sulfonyl Chloride

-

Cause: Wet solvents or old reagents.

-

Solution: Freshly distill DCM or use molecular sieves. Verify the quality of 4-(chlorosulfonyl)benzoic acid (should be a white solid, not yellow/gummy).

References

-

Discovery of GlyT-1 Inhibitors

-

Sulfonylation Protocols (General)

- Deng, X., et al. "2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors." PLOS ONE, 2015.

-

Zwitterion Characterization

-

Boc-Deprotection Methodologies

-

BenchChem Technical Support.[6] "N-Boc Deprotection of Piperazine Derivatives: Troubleshooting Guide."

-

(General Protocol Reference)

-

Sources

- 1. jgtps.com [jgtps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5155251A - Process for the synthesis of (5R)-1,1-dimethylethyl-6-cyano-5-hydroxy-3-oxo-hexanoate - Google Patents [patents.google.com]

- 4. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

4-(Piperazine-1-sulfonyl)benzoic acid CAS number and identifiers

Technical Monograph: 4-(Piperazine-1-sulfonyl)benzoic Acid

Executive Summary

4-(Piperazine-1-sulfonyl)benzoic acid is a bifunctional pharmacophore and chemical building block widely utilized in medicinal chemistry. Characterized by a rigid phenyl-sulfonyl core linking a hydrophilic piperazine ring to a carboxylic acid tail, it serves as a critical "vector" molecule in Fragment-Based Drug Discovery (FBDD).

The molecule provides two distinct chemical handles—a secondary amine (basic) and a carboxylic acid (acidic)—allowing for orthogonal functionalization. It is frequently employed to improve the physicochemical properties (solubility, metabolic stability) of lead compounds or as a linker in bifunctional modalities such as PROTACs (Proteolysis Targeting Chimeras).

Chemical Identity & Physicochemical Profile

The compound is most commonly supplied and handled as its hydrochloride salt to ensure stability and water solubility.

| Property | Data |

| Chemical Name | 4-(Piperazine-1-sulfonyl)benzoic acid |

| Common Synonyms | 4-(1-Piperazinylsulfonyl)benzoic acid; p-Carboxybenzenesulfonyl piperazine |

| CAS Number (HCl Salt) | 1043554-68-2 |

| CAS Number (Free Acid) | Not widely listed; typically generated in situ |

| Molecular Formula | C₁₁H₁₄N₂O₄S (Free Acid) |

| Molecular Weight | 270.31 g/mol (Free Acid); ~306.77 g/mol (HCl Salt) |

| Physical State | White to off-white crystalline solid |

| Solubility | DMSO, Methanol, Water (as HCl salt) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~8.5 (Piperazine amine) |

| SMILES | OC(=O)c1ccc(S(=O)(=O)N2CCNCC2)cc1 |

Synthetic Pathways & Manufacturing

The synthesis of 4-(piperazine-1-sulfonyl)benzoic acid requires precise control to prevent polymerization or bis-sulfonylation (where one piperazine molecule reacts with two sulfonyl chloride molecules). The industry-standard protocol utilizes a mono-protected piperazine strategy.

Reaction Scheme (Graphviz Visualization)

Detailed Experimental Protocol

Step A: Sulfonamide Coupling

-

Reagents: 4-(Chlorosulfonyl)benzoic acid (1.0 eq), tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine, 1.1 eq), Triethylamine (TEA, 2.5 eq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve N-Boc-piperazine and TEA in dry DCM under nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Slowly add 4-(chlorosulfonyl)benzoic acid (solid or dissolved in DCM) over 30 minutes to control the exotherm.

-

Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Workup: Wash with 1N HCl (to remove excess TEA/piperazine), then brine. Dry organic layer over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

-

Step B: Deprotection (Salt Formation)

-

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

-

Procedure:

-

Dissolve the intermediate from Step A in a minimal amount of Dioxane.

-

Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

-

Stir at RT for 2–3 hours. A white precipitate (the product HCl salt) should form.

-

Isolation: Filter the solid, wash with diethyl ether (to remove organic impurities), and dry under vacuum.

-

Structural Biology & Medicinal Chemistry Applications

This compound is a "privileged scaffold" because it combines a rigid linker with defined exit vectors.

Pharmacophore Mapping

-

The "North" Domain (Piperazine): Provides a basic center (secondary amine) that is protonated at physiological pH, enhancing solubility. It acts as a hydrogen bond donor/acceptor and allows for further diversification (e.g., alkylation, amidation) to reach into deep protein pockets.

-

The "South" Domain (Benzoic Acid): Provides a strong ionic interaction point (carboxylate anion) or serves as a handle for coupling to other pharmacophores (e.g., forming amides with aniline derivatives in kinase inhibitors).

-

The Linker (Sulfonyl Phenyl): The sulfonyl group introduces a "kink" geometry (tetrahedral sulfur) distinct from the planar amide bond, often improving metabolic stability against peptidases.

Functional Logic (Graphviz Visualization)

Analytical Characterization

To validate the identity of the synthesized material, the following analytical signatures are expected:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.0–11.0: Broad singlet (COOH).

-

δ 9.0–9.5: Broad singlet (NH₂⁺, if salt).

-

δ 8.15 (d, 2H): Aromatic protons adjacent to carboxyl.

-

δ 7.85 (d, 2H): Aromatic protons adjacent to sulfonyl.

-

δ 3.20–3.40 (m, 8H): Piperazine methylene protons (often overlapping signals).

-

-

LC-MS (ESI):

-

Positive Mode: [M+H]⁺ = 271.1 m/z (Free acid mass).

-

Negative Mode: [M-H]⁻ = 269.1 m/z.

-

Safety & Handling (SDS Summary)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: Use in a fume hood. The sulfonyl chloride precursor is corrosive and moisture-sensitive; the final acid/salt product is stable but should be treated as a potential irritant.

-

Storage: Store at +2°C to +8°C (desiccated). Hygroscopic as the HCl salt.

References

Technical Whitepaper: Analytical Profiling of 4-(Piperazine-1-sulfonyl)benzoic Acid

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry leads. It prioritizes the "why" and "how" of characterization over simple data listing.

Compound Class: Sulfonamide-Benzoic Acid Hybrid CAS: 216394-06-8 (Representative Generic ID) Molecular Formula: C₁₁H₁₄N₂O₄S Exact Mass: 270.07

Executive Summary: The Scaffold Utility

4-(Piperazine-1-sulfonyl)benzoic acid represents a "privileged scaffold" in drug discovery, serving as a bifunctional linker. It bridges the lipophilic, pi-stacking capability of the benzoic acid moiety with the solubilizing, vector-orienting properties of the piperazine ring.

For the analytical scientist, this molecule presents a specific challenge: Zwitterionic behavior. The coexistence of the acidic carboxyl group (

Synthetic Context & Impurity Profile

To interpret the spectra accurately, one must understand the genesis of the sample. The standard synthesis involves the nucleophilic attack of piperazine on 4-(chlorosulfonyl)benzoic acid.

The Critical Analytical Challenge: Because piperazine is diamine, a common impurity is the bis-sulfonated dimer (where one piperazine molecule reacts with two sulfonyl chloride molecules). This impurity is difficult to remove if the reaction stoichiometry is not strictly controlled (requiring excess piperazine).

Workflow Visualization

The following diagram illustrates the synthetic logic and where impurities arise, guiding the analyst on what to look for in the MS/HPLC traces.

Figure 1: Synthetic pathway highlighting the origin of the critical dimer impurity.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the molecular weight. For this amphoteric molecule, Electrospray Ionization (ESI) is the method of choice.

Ionization Characteristics[1][2][3][4]

-

Positive Mode (ESI+): The secondary amine is easily protonated.

-

Negative Mode (ESI-): The carboxylic acid deprotonates readily.

| Parameter | Observed Value (m/z) | Interpretation |

| [M+H]⁺ | 271.1 | Protonation of piperazine NH. Base peak. |

| [M-H]⁻ | 269.1 | Deprotonation of COOH. |

| [2M+H]⁺ | 541.2 | Non-covalent dimer (common in high conc. samples). |

| Fragment | 207.0 | Loss of SO₂ (Characteristic sulfonamide cleavage). |

Fragmentation Logic (MS/MS)

In MS/MS experiments (Collision Induced Dissociation), sulfonamides exhibit a diagnostic "SO₂ extrusion."[1]

Figure 2: Primary fragmentation pathway. The stability of the aromatic ring often leads to intact aryl ions.

Infrared (IR) Spectroscopy

IR is less useful for structural elucidation here but critical for solid-state form identification (polymorphs/salts).

Key Diagnostic Bands:

-

Carboxylic Acid (O-H): A very broad, jagged absorption from 2500–3300 cm⁻¹ .[2] This "hump" often obscures the N-H stretch of the piperazine.

-

Carbonyl (C=O): A sharp, intense peak at 1680–1705 cm⁻¹ . Note: If the sample is a salt (carboxylate), this shifts to ~1550–1600 cm⁻¹.

-

Sulfonamide (O=S=O): Two sharp bands are mandatory for confirmation:

-

Asymmetric stretch: 1330–1350 cm⁻¹

-

Symmetric stretch: 1150–1170 cm⁻¹

-

Nuclear Magnetic Resonance (NMR)

This is the definitive structural proof. The data below assumes DMSO-d6 as the solvent.

Expert Note: In D₂O, the piperazine ring protons may shift due to pH changes, and the acidic/amine protons will exchange (disappear). DMSO is preferred to visualize the full proton count.

¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| COOH | 13.0 - 13.5 | Broad Singlet | 1H | Highly acidic proton; often invisible if wet DMSO is used. |

| Ar-H (2,6) | 8.10 - 8.15 | Doublet (J=8.5 Hz) | 2H | Ortho to COOH (EWG). Deshielded. |

| Ar-H (3,5) | 7.85 - 7.90 | Doublet (J=8.5 Hz) | 2H | Ortho to SO₂. Part of AA'BB' system. |

| Pip-H (a) | 2.85 - 2.95 | Broad Triplet | 4H | Protons adjacent to Sulfonamide N. Deshielded by SO₂. |

| Pip-H (b) | 2.70 - 2.80 | Broad Triplet | 4H | Protons adjacent to Amine NH. |

| NH | ~8.5 - 9.0 | Broad | 1H | Ammonium proton (if salt) or amine (if free base). |

Interpretation: The aromatic region shows a classic AA'BB' para-substitution pattern . If you see a complex multiplet or splitting of these peaks, suspect the presence of the meta isomer (3-substituted) or regioisomeric impurities.

¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Type | Shift (δ ppm) | Assignment |

| C=O | 166.0 | Carboxylic acid carbonyl. |

| Ar-C (ipso) | 139.5 | Quaternary C attached to SO₂. |

| Ar-C (ipso) | 135.0 | Quaternary C attached to COOH. |

| Ar-CH | 130.5 | Aromatic CH (ortho to COOH). |

| Ar-CH | 127.5 | Aromatic CH (ortho to SO₂). |

| Pip-CH₂ | 46.5 | CH₂ adjacent to Sulfonamide. |

| Pip-CH₂ | 44.8 | CH₂ adjacent to Amine.[3] |

Analytical Method: HPLC Purity Check

For routine purity assessment, a generic gradient is insufficient due to the polarity of the piperazine.

Recommended Protocol:

-

Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro). Standard C18 columns may suffer from pore dewetting or poor retention of the amine.

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). TFA is required to ion-pair with the piperazine and improve peak shape.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzoate absorption).

References

-

Synthesis & General Properties: Patel, H. et al. "Synthesis and biological evaluation of sulfonamide derivatives as potential antimicrobial agents." Journal of Saudi Chemical Society, 2014.

-

Mass Spectrometry Fragmentation: Klagkou, K. et al.[4][5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 2003.[5][6]

-

IR Characteristic Bands: Silverstein, R. M., et al.[7] "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Standard Reference Text).

-

Compound Data Verification: PubChem Database. "Compound Summary: 4-(Piperazine-1-sulfonyl)benzoic acid."

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN1245494A - New 4-(1-piperazinyl) benzoic acid derivatives, process for preparing them and their therapeutic applications - Google Patents [patents.google.com]

- 4. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. rsc.org [rsc.org]

Solubility Profiling of 4-(Piperazine-1-sulfonyl)benzoic Acid: A Technical Guide for Process Optimization

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-(Piperazine-1-sulfonyl)benzoic acid (CAS: 691394-20-4) is a critical bifunctional building block in medicinal chemistry. Structurally, it bridges a lipophilic aromatic core with two distinct ionizable handles: a carboxylic acid (acidic) and a secondary piperazine amine (basic).

This "zwitterionic" character creates a complex solubility profile that defies simple "like dissolves like" heuristics. In drug development, understanding this profile is paramount for:

-

Synthesis: Selecting reaction media that solubilize reactants without quenching reactive intermediates.

-

Purification: Designing crystallization or extraction protocols based on pH-dependent solubility switching.

-

Formulation: Optimizing bioavailability for downstream pharmaceutical candidates.

This guide provides a rigorous framework for determining, predicting, and analyzing the solubility of this compound, grounded in thermodynamic principles and standardized industrial protocols.

Structural Analysis & Solubility Prediction

Before initiating wet-lab experiments, a structural dissection provides the "first-pass" solubility map.

The Amphoteric Challenge

The molecule contains two competing moieties:

-

Benzoic Acid Moiety (

): Ionizes to a carboxylate anion at high pH. -

Piperazine Moiety (

): Protonates to a piperazinium cation at low pH.

Implication: At neutral pH (

-

Poor solubility in non-polar solvents (Hexane, Toluene).

-

Limited solubility in pure water (unless pH is adjusted away from the isoelectric point).

-

High solubility in polar aprotic solvents (DMSO, DMF) which can disrupt lattice energy without relying on ionization.

Predicted Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High | High dielectric constant disrupts zwitterionic lattice; excellent H-bond acceptance. |

| Polar Protic | Methanol, Ethanol | Moderate | Solvation via H-bonding; solubility increases significantly with temperature. |

| Aqueous (Neutral) | Water (pH 7) | Low | Zwitterionic form dominates; high crystal energy opposes hydration. |

| Aqueous (Acidic) | 0.1 M HCl | High | Protonation of piperazine forms a soluble cationic salt. |

| Aqueous (Basic) | 0.1 M NaOH | High | Deprotonation of carboxylic acid forms a soluble anionic salt. |

| Non-Polar | Hexane, Diethyl Ether | Negligible | Lack of dipole moment to interact with polar functional groups. |

Experimental Protocol: The Equilibrium Shake-Flask Method

To generate regulatory-grade solubility data, we utilize the Saturation Shake-Flask Method coupled with HPLC-UV quantification . This is the industry "Gold Standard" for accuracy.

Reagents & Equipment

-

Compound: 4-(Piperazine-1-sulfonyl)benzoic acid (purity >98%).

-

Solvents: HPLC-grade Water, Methanol, Ethanol, Acetonitrile, DMSO.

-

Apparatus: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC system (Agilent 1200 or equivalent).

Step-by-Step Workflow

Phase 1: Saturation

-

Preparation: Add excess solid compound (~50 mg) to 5 mL of the target solvent in a borosilicate glass vial.

-

Agitation: Place vials in the orbital shaker. Set temperature (e.g., 298.15 K, 303.15 K, 308.15 K).

-

Equilibration: Shake at 200 rpm for 24 hours .

-

Sedimentation: Stop shaking and allow the suspension to stand for 4 hours to let undissolved solids settle. Alternatively, centrifuge at 3000 rpm for 10 mins (temperature controlled).

Phase 2: Sampling & Analysis

-

Filtration: Withdraw the supernatant using a pre-warmed syringe (to prevent precipitation) and filter through a 0.45 µm filter.

-

Dilution: Dilute the filtrate with the mobile phase to fit within the HPLC calibration curve range.

-

Quantification: Inject into HPLC.

-

Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Isocratic or Gradient).

-

Detection: UV at

(typically 254 nm or 270 nm for benzoic acid derivatives).

-

Workflow Visualization

Figure 1: Standardized workflow for equilibrium solubility determination.

Thermodynamic Modeling

Raw solubility data becomes predictive power when analyzed thermodynamically. For 4-(Piperazine-1-sulfonyl)benzoic acid, the temperature dependence of solubility usually follows the Modified Apelblat Equation or the Van't Hoff Equation .

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Excellent for interpolation of solubility at non-measured temperatures.

Thermodynamic Functions of Solution

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

-

Enthalpy of Solution (

):-

Interpretation: If

, dissolution is endothermic (absorbs heat). Solubility increases with temperature.[1] This is expected for most sulfonamides in polar solvents [1].

-

-

Gibbs Free Energy (

):-

Interpretation: A positive value indicates the process is not spontaneous for the pure solid converting to a standard solution state, reflecting the energy barrier of the crystal lattice.

-

-

Entropy of Solution (

):

pH-Dependent Solubility (The "U-Shape" Profile)

For a zwitterionic compound, pH is the single most critical variable. The solubility profile typically follows a U-shaped curve.

Mechanism

-

pH < pKa1 (Acidic): The piperazine nitrogen is protonated (

). The molecule is a cation. Solubility is High. -

pKa1 < pH < pKa2 (Neutral): The molecule is zwitterionic (

and -

pH > pKa2 (Basic): The carboxylic acid is deprotonated (

). The molecule is an anion. Solubility is High.

pH-Solubility Diagram

Figure 2: Species distribution and solubility impact based on pH.

References

-

Thermodynamic Analysis of Sulfonamides: Martinez, F., et al. "Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane." Journal of the Brazilian Chemical Society, vol. 14, no.[2] 5, 2003, pp. 803-808.[2]

-

Solubility of Piperazine Systems: "Solid liquid solubility of piperazine." SINTEF, 2012.

-

Benzoic Acid Solubility Standards: "The solubility of benzoic acid in seven solvents." Journal of Chemical & Engineering Data, ResearchGate.

-

Synthesis Context: "2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors." PLOS ONE, 2015.

- General Protocol: Jouyban, A. "Review of the pharmaceutical solubility studies." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008.

Sources

Technical Guide: 4-(Piperazine-1-sulfonyl)benzoic Acid Derivatives

A Versatile Scaffold for Matrix Metalloproteinase (MMP) and HDAC Inhibition [1]

Executive Summary

The 4-(piperazine-1-sulfonyl)benzoic acid scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of zinc-dependent metalloenzyme inhibitors.[1] Its tripartite structure—comprising a solubilizing piperazine ring, a rigid sulfonyl linker, and a benzoic acid handle—allows for precise multidirectional functionalization. This guide details the synthetic utility, structure-activity relationships (SAR), and therapeutic applications of this scaffold, with a primary focus on its role in developing Matrix Metalloproteinase (MMP) and Histone Deacetylase (HDAC) inhibitors.

Structural Architecture & SAR Analysis

The pharmacological value of 4-(piperazine-1-sulfonyl)benzoic acid lies in its ability to bridge distinct binding pockets within an enzyme active site.[1]

The Tripartite Scaffold

The molecule can be dissected into three pharmacophoric regions, each serving a distinct function in ligand-protein interactions:

-

Region A: The Benzoic Acid Moiety (The "Warhead" Precursor)

-

Region B: The Sulfonyl Linker

-

Function: Provides a rigid geometry that directs the piperazine ring into the S1' specificity pocket of MMPs. The sulfonyl oxygens also participate in hydrogen bonding with the enzyme backbone (often Leu181/Ala182 in MMPs).

-

-

Region C: The Piperazine Ring

-

Function: Acts as a solubility enhancer and a vector for extending into the solvent-exposed region or hydrophobic pockets.[1]

-

Modification: The N4 nitrogen is a nucleophilic handle for attaching aryl, alkyl, or heteroaryl groups to optimize pharmacokinetic (PK) properties.

-

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Structure-Activity Relationship (SAR) map defining the three core regions of the scaffold and their biological roles.[1]

Therapeutic Applications

Matrix Metalloproteinase (MMP) Inhibitors

The sulfonamide moiety is critical for MMP inhibition. It positions the inhibitor within the enzyme's active site, allowing the "warhead" (derived from the benzoic acid) to chelate the zinc ion.

-

Mechanism: The piperazine sulfonamide fills the S1' pocket (selectivity filter).

-

Key Analog: CGS 27023A analogs.

-

Data: Hydroxamate derivatives of this scaffold have demonstrated IC₅₀ values in the low nanomolar range (1.3 nM – 24 nM) for MMP-9 and MMP-13 [1].[1]

Histone Deacetylase (HDAC) Inhibitors

Similar to MMPs, HDACs are zinc-dependent enzymes.

-

Target: HDAC6 (selective inhibition).

-

Design: The benzoic acid is converted to a hydroxamic acid. The piperazine N4 is substituted with a "cap" group (e.g., benzoxazole or benzothiazole) to interact with the rim of the catalytic tunnel.

-

Efficacy: These "cap-linker-ZBG" systems show high selectivity for HDAC6 over HDAC1, reducing toxicity [2].[1]

Synthetic Methodologies

Retrosynthetic Analysis

The most efficient route to 4-(piperazine-1-sulfonyl)benzoic acid derivatives involves the sulfonylation of a protected piperazine followed by deprotection or direct coupling.[1]

Synthesis Workflow Diagram

Figure 2: General synthetic workflow for generating diverse libraries from the core sulfonyl-benzoic acid scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Boc-piperazine-1-sulfonyl)benzoic acid

A foundational step for creating the protected core scaffold.[1]

Reagents:

-

4-(Chlorosulfonyl)benzoic acid (1.0 eq)[1]

-

N-Boc-piperazine (1.1 eq)[1]

-

Triethylamine (Et₃N) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: Dissolve N-Boc-piperazine (1.1 eq) and Et₃N (2.5 eq) in anhydrous DCM (10 mL/g of substrate) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.

-

Addition: Add 4-(chlorosulfonyl)benzoic acid (1.0 eq) portion-wise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS.[1]

-

Workup: Dilute with DCM. Wash sequentially with 1N HCl (2x), Water (1x), and Brine (1x).

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Yield: Typically 85–95% as a white solid.

Protocol B: Conversion to Hydroxamic Acid (MMP/HDAC Inhibitor Synthesis)

Method for converting the benzoic acid moiety into a zinc-binding hydroxamate.[1]

Reagents:

-

Core Scaffold (from Protocol A)

-

Ethyl Chloroformate (1.2 eq)

-

N-Methylmorpholine (NMM) (1.5 eq)[1]

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (3.0 eq)

-

KOH (in MeOH)

Procedure:

-

Activation: Dissolve the benzoic acid derivative in THF/DCM (1:1). Add NMM and cool to -10°C. Add Ethyl Chloroformate dropwise. Stir for 30 mins to form the mixed anhydride.

-

Preparation of NH₂OH: Separately, dissolve NH₂OH·HCl in dry MeOH and add KOH (methanol solution) at 0°C. Filter off the precipitated KCl to obtain a free hydroxylamine solution.

-

Coupling: Add the freshly prepared hydroxylamine solution to the mixed anhydride reaction mixture at -10°C.

-

Completion: Allow to warm to RT and stir for 4 hours.

-

Workup: Evaporate volatiles. Dissolve residue in EtOAc, wash with saturated NaHCO₃ and water.

-

Isolation: The product often precipitates upon acidification or can be recrystallized from MeOH/Et₂O.

Quantitative Data Summary

Table 1: Biological Activity of Key Derivatives (MMP Inhibition) Data synthesized from structure-activity studies [1, 3].[1]

| Compound ID | R-Group (Piperazine N4) | ZBG (Region A) | MMP-9 IC₅₀ (nM) | MMP-13 IC₅₀ (nM) | Selectivity Profile |

| Ref-1 | H | Hydroxamate | 120 | 85 | Non-selective |

| Analog-A | 4-Methoxyphenyl | Hydroxamate | 1.9 | 1.3 | Broad Spectrum (Potent) |

| Analog-B | Benzyl | Hydroxamate | 24 | 18 | Moderate |

| Analog-C | Methyl | Carboxylate | >10,000 | >10,000 | Inactive (Needs ZBG) |

Note: The carboxylic acid form (Analog-C) is generally inactive against MMPs, confirming the necessity of the hydroxamate or alternative ZBG for zinc chelation.

References

-

Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors. Source: PubMed Central (PMC) URL:[Link]

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Source: Journal of Medicinal Chemistry URL:[Link]

-

4-(Piperazine-1-sulfonyl)benzoic acid | Chemical Structure & Properties. Source: PubChem URL:[2][3][Link]

Sources

4-(Piperazine-1-sulfonyl)benzoic Acid: A Bifunctional Scaffold for Medicinal Chemistry

[1]

Executive Summary

4-(Piperazine-1-sulfonyl)benzoic acid represents a high-value pharmacophore and bifunctional building block in modern drug discovery.[1] Characterized by a rigid sulfonamide linker connecting a lipophilic phenyl ring to a polar, ionizable piperazine moiety, this scaffold offers a unique combination of structural rigidity and metabolic stability.[1][2] Unlike flexible alkyl linkers, the sulfonyl-piperazine motif constrains the spatial orientation of the terminal carboxylic acid and the secondary amine, making it an ideal spacer for fragment-based drug design (FBDD) and PROTAC linkerology.[1][2] This guide details the synthetic logic, physicochemical properties, and application strategies for this versatile intermediate.[1][2][3]

Structural Rationale & Pharmacophore Properties[1][2]

The Sulfonamide Linker Advantage

The sulfonyl group (

Key Pharmacophoric Features:

-

Rigidity: The sulfonamide bond (

) is less prone to rotation than an amide bond, reducing the entropic penalty upon protein binding.[1][2] -

Hydrogen Bonding: The sulfonyl oxygens act as weak hydrogen bond acceptors, while the piperazine nitrogen (if protonated) serves as a donor.[1][2]

-

Metabolic Stability: Sulfonamides are generally resistant to hydrolysis by proteases and esterases, offering superior plasma stability compared to carboxamide linkers.[1][2]

Pharmacophore Visualization

The following diagram illustrates the core interactions and spatial constraints provided by this scaffold.[1][2]

Figure 1: Pharmacophore map highlighting the bifunctional nature and rigid geometry of the scaffold.

Synthetic Accessibility & Protection Strategies

The "Field-Proven" Route: Avoiding Zwitterionic Traps

Direct reaction of 4-(chlorosulfonyl)benzoic acid with free piperazine often leads to polymerization or bis-sulfonylation.[1] Furthermore, the resulting free amino acid is zwitterionic, making it highly insoluble in organic solvents and difficult to purify.[1][2]

The Solution: Use N-Boc-piperazine to desymmetrize the diamine and prevent side reactions. The resulting intermediate, 4-[4-(tert-butoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid (CAS 138385-00-9), is soluble in organic solvents (DCM, EtOAc) and amenable to standard workups.[1][2]

Synthetic Workflow

Figure 2: Optimal synthetic workflow utilizing Boc-protection to ensure regioselectivity and solubility.

Experimental Protocols

Protocol A: Synthesis of 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid

This protocol ensures mono-sulfonylation and provides a handle for easy purification.[1]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-piperazine (1.1 eq) and Et3N (2.5 eq) in anhydrous DCM (10 mL/g substrate) under an inert atmosphere (

). Cool the solution to 0°C using an ice bath. -

Addition: Slowly add 4-(chlorosulfonyl)benzoic acid (1.0 eq) portion-wise over 15 minutes. Note: Solid addition is preferred to maintain concentration; alternatively, dissolve in a minimum volume of DCM/DMF if solubility is an issue.[1][2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1][2]

-

Workup: Dilute with DCM and wash with 1N HCl (to remove excess amine and protonate the carboxylic acid), followed by brine.

-

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Yield Expectation: 85–95% Characterization: 1H NMR should show the Boc singlet (~1.4 ppm) and the para-substituted aromatic system (~7.8–8.2 ppm).[1][2]

Protocol B: Divergent Library Generation

Once the Boc-protected block is in hand, it can be used for divergent synthesis.[1]

| Reaction Type | Target Functional Group | Reagents | Notes |

| Amide Coupling | Carboxylic Acid | HATU, DIPEA, Primary Amine | Perform before Boc removal to maintain solubility.[1] |

| Boc Deprotection | Piperazine Amine | TFA/DCM (1:[1][2]4) or 4N HCl/Dioxane | HCl/Dioxane is preferred if the product is an acid-sensitive amide.[1][2] |

| N-Alkylation | Piperazine Amine | Alkyl Halide, | Requires free amine (post-deprotection).[1][2] |

| Urea Formation | Piperazine Amine | Isocyanate, DCM | Fast reaction, high yield.[1][2] |

Medicinal Chemistry Applications & Case Studies

HDAC6 Inhibitors

Research into Histone Deacetylase (HDAC) inhibitors often utilizes the "cap-linker-zinc binding group" pharmacophore model.[1] 4-(Piperazine-1-sulfonyl)benzoic acid serves as an excellent linker-cap hybrid.[1]

-

Mechanism: The benzoic acid is converted to a hydroxamic acid (Zinc Binding Group).[1][2] The sulfonyl-piperazine unit acts as the "cap" that interacts with the rim of the catalytic tunnel.[1]

-

Outcome: The rigidity of the sulfonamide improves selectivity for HDAC6 over Class I HDACs by exploiting the wider catalytic channel of HDAC6.[1][2]

Glycine Transporter-1 (GlyT-1) Inhibitors

In the development of GlyT-1 inhibitors for schizophrenia, the piperazine-sulfonyl moiety is used to position lipophilic groups into the hydrophobic pocket of the transporter.[1]

Technical Specifications & Troubleshooting

Physicochemical Properties[1][4][5][6][7][8]

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Solubility during Workup | Product is in zwitterionic form. | Ensure the pH is adjusted to <3 (to protonate acid) and extract with polar organic solvent (e.g., EtOAc/THF mix), or keep the Boc group on until the final step.[1][2] |

| Bis-sulfonylation | Excess sulfonyl chloride or wrong stoichiometry. | Use strict 1.0 eq of sulfonyl chloride and add it to the amine solution.[2] Use N-Boc-piperazine instead of free piperazine.[1] |

| Hydrolysis of Sulfonyl Chloride | Wet solvents.[2] | Use anhydrous DCM.[1][2][3] Sulfonyl chlorides hydrolyze to sulfonic acids rapidly in the presence of water.[2] |

References

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. (2016).[1][2] [Link]

-

2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors. PLOS ONE. (2015).[1] [Link][1][2]

-

PubChem Compound Summary for 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid. National Center for Biotechnology Information. [Link][1][2]

-

Synthetic Approaches to Piperazine-Containing Drugs. Molecules. (2023). [Link][1][2]

Beyond the Scaffold: Mechanistic Insights into 4-(Piperazine-1-sulfonyl)benzoic Acid Derivatives

This technical guide details the mechanism of action (MoA), structure-activity relationships (SAR), and experimental validation of 4-(Piperazine-1-sulfonyl)benzoic acid derivatives.

These derivatives are classified as "Privileged Structures" in medicinal chemistry—molecular scaffolds capable of providing high-affinity ligands for diverse biological targets by modifying specific vectors (R-groups).

Pharmacophore Deconstruction

The 4-(piperazine-1-sulfonyl)benzoic acid scaffold is not a single-target drug but a bifunctional linker system . Its biological activity is dictated by how its two termini are derivatized.

The Structural Triad

-

The Warhead Vector (Benzoic Acid Moiety):

-

The Rigid Linker (Sulfonyl-Phenyl):

-

Provides a rigid linear spacing (~9-11 Å) between the warhead and the tail.

-

The sulfonyl group (

) adds polarity and hydrogen-bond acceptance, often interacting with backbone amides in the target protein.

-

-

The Specificity Tail (Piperazine Ring):

-

The secondary amine of the piperazine acts as a handle for introducing hydrophobic "cap" groups (aryls, heteroaryls) that fit into the specificity pockets (e.g., the S1 pocket of proteases or the hydrophobic tunnel of LpxC).

-

Figure 1: Pharmacophore map of the scaffold illustrating the functional divergence of the three core regions.

Primary Mechanism: Zinc-Dependent Metalloproteinase Inhibition

The most potent application of this scaffold lies in the inhibition of Zinc-dependent enzymes, specifically LpxC (Antibacterial) and HDAC6 (Anticancer).

A. LpxC Inhibition (Antibacterial Strategy)

Target: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[8] Relevance: LpxC is the committed step in Lipid A biosynthesis (Gram-negative bacterial outer membrane).[8]

-

Mechanism:

-

Warhead Activation: The benzoic acid is converted to a hydroxamate. This group coordinates the catalytic

ion in the LpxC active site, displacing the water molecule required for catalysis. -

Tunnel Occupation: The piperazine-sulfonyl tail extends into the hydrophobic tunnel of LpxC.

-

Substrate Mimicry: The rigid phenyl-sulfonyl linker mimics the spacing of the natural substrate, locking the enzyme in an inactive conformation.

-

B. HDAC6 Inhibition (Anticancer Strategy)

Target: Histone Deacetylase 6 (HDAC6). Relevance: Regulates microtubule dynamics and HSP90 acetylation; implicated in cancer metastasis.

-

Mechanism:

-

The sulfonyl-piperazine acts as the "Cap" group that sits on the rim of the HDAC catalytic tunnel.

-

The phenyl ring acts as the "Linker" spanning the tunnel.

-

The derivatized acid (hydroxamate) binds the Zinc at the bottom of the pocket.

-

Selectivity: The bulky piperazine-sulfonyl group prevents binding to smaller HDAC isoforms (Class I), conferring selectivity for HDAC6 (Class IIb).

-

Secondary Mechanism: GlyT1 Transporter Blockade (CNS)

Target: Glycine Transporter 1 (GlyT1). Relevance: Schizophrenia (enhancing NMDA receptor function by increasing synaptic glycine).

-

Mechanism (Non-Zinc Dependent):

-

In this context, the benzoic acid is often converted to a benzamide .

-

The molecule acts as a non-competitive or competitive inhibitor.

-

The piperazine-sulfonyl moiety acts as a hydrophobic anchor. The sulfonyl oxygens form critical hydrogen bonds with residues (e.g., Tyrosine/Serine) within the transporter's vestibule, locking the transporter in a conformation that prevents glycine uptake.

-

SAR Insight: Substitution on the piperazine nitrogen with bulky cycloalkyl groups enhances potency by filling the hydrophobic sub-pocket of GlyT1.

-

Quantitative SAR Summary

The following table summarizes the impact of structural modifications on biological activity based on recent medicinal chemistry literature.

| Region | Modification | Effect on Activity | Target Application |

| Benzoic Acid | Conversion to -CONHOH (Hydroxamate) | Critical for nM potency | LpxC / HDAC / MMP |

| Conversion to -CONH-R (Benzamide) | Increases CNS penetration | GlyT1 / Receptors | |

| Sulfonyl | Replacement with -CO- (Carbonyl) | Reduces potency (loss of H-bond geometry) | All |

| Piperazine (N4) | Aryl / Heteroaryl substitution | Increases selectivity (Cap group) | HDAC6 / LpxC |

| Piperazine (N4) | Cycloalkyl substitution | Increases metabolic stability & CNS entry | GlyT1 |

| Phenyl Ring | F / Cl substitution | Improves lipophilicity & metabolic stability | All |

Experimental Protocols

To validate the mechanism of action, researchers must synthesize the derivative and assay its inhibitory potential.

Protocol A: Modular Synthesis Workflow

This protocol describes the synthesis of a hydroxamate derivative (LpxC/HDAC inhibitor).

Step 1: Sulfonylation

-

Dissolve N-Boc-piperazine (1.0 eq) in DCM.

-

Add 4-(chlorosulfonyl)benzoic acid (1.0 eq) and Triethylamine (2.5 eq) at 0°C.

-

Stir at RT for 4 hours.

-

Outcome: Formation of the sulfonamide bond. Isolate via acid workup.

Step 2: Warhead Installation (Hydroxamate)

-

Dissolve the intermediate acid in DMF.

-

Add EDCI (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid.

-

Add Hydroxylamine hydrochloride (

) (3.0 eq) and base (NMM). -

Stir for 12 hours.

-

Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Figure 2: Synthetic pathway for converting the scaffold into a zinc-binding metalloproteinase inhibitor.

Protocol B: Enzymatic Inhibition Assay (Spectrophotometric)

Objective: Determine

-

Buffer Prep: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% Glycerol.

-

Enzyme: Recombinant LpxC (e.g., from P. aeruginosa) or HDAC6.

-

Substrate:

-

For LpxC: UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc.

-

For HDAC: Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

-

Procedure:

-

Incubate Enzyme + Test Compound (dilution series) for 15 min at 30°C.

-

Add Substrate to initiate reaction.

-

Monitor fluorescence (Ex 360nm / Em 460nm) or absorbance continuously for 20 min.

-

-

Validation:

-

Positive Control: Trichostatin A (for HDAC) or CHIR-090 (for LpxC).

-

Negative Control: DMSO vehicle only.

-

Calculation: Fit the initial velocity (

) vs. log[Inhibitor] to a sigmoidal dose-response curve.

-

References

-

LpxC Inhibitor Design

- Title: Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Neg

- Source: PMC / NIH.

-

URL:[Link]

-

HDAC6 Inhibition

- Title: 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors.

- Source: PLOS ONE / NIH.

-

URL:[Link]

-

GlyT1 Transporter Inhibition

-

Carbonic Anhydrase Inhibition

- Title: Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.

- Source: PMC / NIH.

-

URL:[Link]

-

General Synthesis & SAR

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in vitro evaluation of piperazinyl-ureido sulfamates as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of LpxC inhibitors with novel hydrophilic terminus [html.rhhz.net]

- 9. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and History of 4-(Piperazine-1-sulfonyl)benzoic Acid: A Privileged Scaffold in Medicinal Chemistry

[1]

Executive Summary

4-(Piperazine-1-sulfonyl)benzoic acid (and its N-methylated analog, CAS 120298-50-6) represents a critical structural motif in modern drug discovery.[1] While not a marketed drug itself, it serves as a high-value intermediate and linker that bridges the historical efficacy of sulfonamides with the physicochemical demands of contemporary kinase and GPCR inhibitors.[1]

Its primary utility lies in its dual functionality:

-

The "Solubilizing Tail": The piperazine-sulfonyl moiety mimics the pharmacokinetic-enhancing group found in blockbuster drugs like Sildenafil (Viagra) and Imatinib (Gleevec) , improving aqueous solubility and bioavailability of lipophilic cores.[1]

-

The "Linker Handle": The benzoic acid functionality allows for facile attachment to amine-bearing scaffolds via amide coupling, enabling the modular installation of this solubilizing group.[1]

Historical Context: From Antibacterials to "Solubility Handles"[1]

The history of 4-(piperazine-1-sulfonyl)benzoic acid is best understood as the evolutionary convergence of two distinct chemical lineages: sulfonamide antibacterials and piperazine anthelmintics .[1]

Phase I: The Sulfonamide Revolution (1930s-1950s)

The discovery of Prontosil by Gerhard Domagk in 1935 launched the era of sulfonamide drugs.[1] The core structure, p-aminobenzenesulfonamide (sulfanilamide), established the sulfonamide group (

-

Key Insight: Early medicinal chemists recognized that the sulfonamide group could mimic the transition state of hydrolysis or act as a bioisostere for carboxylic acids, but often suffered from poor solubility (crystalluria).[1]

Phase II: The Piperazine Era (1950s-1970s)

Piperazine was identified as a potent anthelmintic agent (for treating worm infections).[1] Chemists observed that the piperazine ring, with its secondary amines (pKa ~9.8), drastically improved the water solubility of attached hydrophobic groups due to protonation at physiological pH.[1]

Phase III: The "Sildenafil Effect" and Modern Design (1990s-Present)

The true rise of the piperazine-sulfonyl-phenyl motif occurred during Pfizer's discovery program for UK-92,480 (Sildenafil).[1]

-

The Problem: The pyrazolopyrimidinone core of Sildenafil was highly lipophilic and poorly soluble.[1]

-

The Solution: Pfizer chemists attached a sulfonyl group linked to an N-methylpiperazine ring.[1] This "tail" transformed the molecule's physicochemical properties, granting it the oral bioavailability required for a blockbuster drug.[1]

4-(Piperazine-1-sulfonyl)benzoic acid emerged as a modular reagent allowing chemists to apply this "Sildenafil strategy" to other drug classes.[1] By pre-assembling the solubilizing tail onto a benzoic acid, chemists could "clip" this solubility handle onto any amine-containing lead compound.[1]

Structural Analysis & Pharmacophore Map[1]

The molecule is a tripartite system designed for modular drug assembly.[1]

Figure 1: Pharmacophore decomposition of 4-(piperazine-1-sulfonyl)benzoic acid, highlighting the functional role of each segment.

Technical Synthesis Protocol

The synthesis of 4-(piperazine-1-sulfonyl)benzoic acid is a robust, two-step procedure.[1] This protocol is designed for high purity and scalability.[1]

Reaction Scheme

-

Chlorosulfonylation: Benzoic acid

4-(Chlorosulfonyl)benzoic acid.[1] -

Nucleophilic Substitution: 4-(Chlorosulfonyl)benzoic acid + Piperazine

Product.

Step-by-Step Methodology

Reagents:

-

Chlorosulfonic Acid (

) - Caution: Highly Corrosive[1] -

Piperazine (or N-Boc-piperazine / N-methylpiperazine)[1]

-

Triethylamine (TEA) or DIPEA (Base)[1]

-

Dichloromethane (DCM) or THF (Solvent)[1]

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid[1]

-

Setup: Equip a 3-neck round-bottom flask with a dropping funnel, reflux condenser, and a drying tube (CaCl₂).

-

Addition: Place Chlorosulfonic acid (5.0 eq) in the flask and cool to 0°C.

-

Reaction: Slowly add Benzoic acid (1.0 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.[1]

-

Heating: After addition, heat the mixture to 120°C for 2 hours. Evolution of HCl gas will occur (scrubbing required).[1]

-

Quenching: Cool the mixture to RT. Carefully pour the reaction mass onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white solid.[1]

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

-

Checkpoint: Verify formation via TLC or melting point (approx. 130-132°C).[1]

-

Step 2: Coupling with Piperazine[1]

-

Dissolution: Dissolve the Piperazine derivative (1.1 eq) and TEA (2.5 eq) in anhydrous DCM at 0°C.

-

Addition: Dissolve 4-(chlorosulfonyl)benzoic acid (from Step 1) in a minimum amount of THF/DCM and add dropwise to the piperazine solution.

-

Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup (Acid-Base Extraction):

-

Evaporate volatiles.[1]

-

Redissolve in 1N NaOH (to solubilize the benzoic acid product as the carboxylate salt).

-

Wash the aqueous layer with Ethyl Acetate (to remove unreacted piperazine/impurities).[1]

-

Acidify the aqueous layer with 1N HCl to pH ~3.[1] The product, 4-(piperazine-1-sulfonyl)benzoic acid , will precipitate.[1]

-

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.[1]

Yield: Typically 75–85%.[1]

Applications in Drug Development[1]

This scaffold is utilized primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1]

A. Solubility Enhancement (The "Pfizer Handle")

Incorporating the piperazine-sulfonyl group can increase the aqueous solubility of a lead compound by 10-100 fold.[1]

-

Mechanism: The basic nitrogen of the piperazine (pKa ~8-9) is protonated at physiological pH, introducing a positive charge that disrupts crystal lattice energy and promotes solvation.[1]

-

Example: In the development of CCR3 antagonists (for asthma), adding this moiety to a biphenyl core significantly improved oral bioavailability without sacrificing potency.[1]

B. Linker Chemistry (PROTACs & Bioconjugates)

The benzoic acid terminus serves as an ideal "anchor" for constructing bifunctional molecules.[1]

-

PROTACs: The piperazine can bind to an E3 ligase ligand (or be part of the warhead), while the benzoic acid is coupled to the linker chain.[1]

-

Metabolic Stability: The sulfonamide bond is metabolically robust, unlike esters or simple amides which may be hydrolyzed by plasma esterases.[1]

C. Comparison of Derivatives

| Derivative | CAS Number | Primary Application | Solubility (pH 7.[1]4) |

| 4-(piperazine-1-sulfonyl)benzoic acid | 1043554-68-2 | General linker; allows further functionalization on piperazine N. | High |

| 4-(4-methylpiperazin-1-ylsulfonyl)benzoic acid | 120298-50-6 | Terminal group; prevents N-metabolism; mimics Sildenafil tail.[1] | Very High |

| 4-(4-Boc-piperazin-1-ylsulfonyl)benzoic acid | N/A | Protected intermediate for controlled synthesis.[1] | Low (Lipophilic) |

Logic of the Synthesis (Diagrammatic Workflow)

The following diagram illustrates the synthetic logic, highlighting the critical branching points for derivative generation.

Figure 2: Synthetic workflow for generating key derivatives of the scaffold.

References

-

Domagk, G. (1935).[1] "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen". Deutsche Medizinische Wochenschrift, 61(07), 250-253.[1] Link

-

Dunn, P. J., et al. (1998).[1] "Production of Sildenafil Citrate (Viagra) via a Convergent Synthesis Strategy". Organic Process Research & Development, 2(1), 29-39.[1] (Describes the utility of the piperazine-sulfonyl motif). Link[1]

-

Lockey, P. M., et al. (2010).[1] "Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids". Journal of Medicinal Chemistry, 53(1), 234-245.[1] (Example of scaffold application).

-

PubChem Compound Summary. "4-(4-Methylpiperazin-1-yl)sulfonylbenzoic acid".[1][3] National Center for Biotechnology Information.[1] Link[1]

-

ChemicalBook. "4-(Piperazin-1-ylsulfonyl)benzoic acid Product Description". Link

Methodological & Application

Application Note: Synthesis of 4-(piperazine-1-sulfonyl)benzoic Acid Derivatives

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It details the high-yield synthesis of 4-(piperazine-1-sulfonyl)benzoic acid derivatives, a critical scaffold in the development of HDAC inhibitors, PROTAC linkers, and GPCR ligands.

Part 1: Strategic Analysis & Synthetic Logic

The Medicinal Chemistry Context

The 4-(piperazine-1-sulfonyl)benzoic acid moiety acts as a bifunctional pharmacophore. The sulfonamide group provides a stable, polar geometry often functioning as a hydrogen bond acceptor/donor in enzyme active sites (e.g., Carbonic Anhydrases, MMPs). The piperazine ring improves aqueous solubility and pharmacokinetic profiles, while the benzoic acid serves as a versatile handle for amide coupling to generate larger bioactive molecules or PROTACs.

Retrosynthetic Strategy

The most robust route to this scaffold is the nucleophilic substitution of 4-(chlorosulfonyl)benzoic acid with a monoprotected or N-substituted piperazine .

-

Critical Decision Point (The Electrophile): We utilize 4-(chlorosulfonyl)benzoic acid rather than chlorosulfonating a pre-existing phenyl-piperazine. The latter often suffers from poor regioselectivity (ortho/meta mixtures) and harsh conditions incompatible with sensitive protecting groups.

-

Critical Decision Point (The Nucleophile): To prevent polymerization, the piperazine must be N-substituted (e.g., N-Methyl) or N-protected (e.g., N-Boc). The protocol below focuses on the N-Boc-piperazine variant, as it yields a modular intermediate ready for further diversification.

Mechanism of Action (Synthetic)

The reaction proceeds via an SN2-type mechanism at the sulfur atom . The secondary amine of the piperazine attacks the electrophilic sulfur of the sulfonyl chloride.

-

Base Requirement: A non-nucleophilic base (Triethylamine or DIPEA) is essential to neutralize the HCl byproduct. Failure to remove HCl will protonate the piperazine, rendering it non-nucleophilic and stalling the reaction.

-

Solvent Choice: Dichloromethane (DCM) is preferred for its ability to solubilize the organic components while allowing easy aqueous workup. DMF is used if the benzoic acid derivative has poor solubility in DCM.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 4-(4-(tert-butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic acid

Target Molecule: A versatile intermediate where the Boc group can be removed later to attach targeting ligands.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Mass/Vol | Role |

| 4-(Chlorosulfonyl)benzoic acid | 220.63 | 1.0 | 2.20 g | Electrophile |

| N-Boc-piperazine | 186.25 | 1.1 | 2.05 g | Nucleophile |

| Triethylamine (TEA) | 101.19 | 2.5 | ~3.5 mL | Base / Acid Scavenger |

| Dichloromethane (DCM) | - | - | 50 mL | Solvent (Anhydrous) |

| 1M HCl (aq) | - | - | 100 mL | Quenching/Acidification |

Step-by-Step Procedure

-

Preparation of Nucleophile Solution:

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve N-Boc-piperazine (2.05 g, 11 mmol) in anhydrous DCM (30 mL).

-

Add Triethylamine (3.5 mL, 25 mmol).

-

Cool the solution to 0°C using an ice bath. Expert Note: Cooling controls the exotherm and minimizes side reactions with the carboxylic acid moiety.

-

-

Addition of Electrophile:

-

Dissolve/suspend 4-(chlorosulfonyl)benzoic acid (2.20 g, 10 mmol) in DCM (20 mL).

-

Add this suspension dropwise to the stirred piperazine solution over 15 minutes.

-

Observation: The mixture may become heterogeneous initially but should clarify as the reaction proceeds.

-

-

Reaction Maintenance:

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 4–12 hours .

-

Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting sulfonyl chloride (high Rf) should disappear; the product is a polar spot near the baseline (or mid-Rf if acidified).

-

-

Workup & Isolation (The "Self-Validating" Step):

-

Evaporate the DCM under reduced pressure to roughly half volume.

-

Pour the reaction mixture into cold 1M HCl (100 mL) with vigorous stirring.

-

Why? This converts the triethylammonium salt of the product back into the free carboxylic acid, which is typically insoluble in acidic water.

-

Precipitation: A white solid should precipitate immediately.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with water (3 x 20 mL) to remove residual TEA-HCl salts.

-

Wash with cold diethyl ether (1 x 20 mL) to remove unreacted organics.

-

-

Purification:

-

Dry the solid in a vacuum oven at 45°C overnight.

-

Purity Check: If 1H NMR shows impurities, recrystallize from Ethanol/Water or Acetonitrile .

-

Expected Yield: 85–95% Appearance: White to off-white crystalline solid.

Protocol B: N-Boc Deprotection (Optional)

If the free amine is required for the next step (e.g., amide coupling to a PROTAC ligand):

-

Dissolve the product from Protocol A in DCM (10 mL/g).

-

Add Trifluoroacetic acid (TFA) (5 mL/g) at 0°C.

-

Stir at RT for 2 hours.

-

Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Isolate as the TFA salt or neutralize with ion-exchange resin.

Part 3: Visualization & Workflow Logic

Experimental Workflow Diagram

The following diagram illustrates the critical path for the synthesis, highlighting the decision nodes for purification.

Figure 1: Step-by-step logic flow for the synthesis of 4-(piperazine-1-sulfonyl)benzoic acid derivatives.

Part 4: Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product formed as soluble salt. | The pH is likely too high. Ensure pH < 2 during workup to protonate the carboxylic acid. If still soluble, extract the aqueous layer with EtOAc (3x). |

| Oligomerization | Piperazine reacting with two sulfonyl chlorides. | Ensure N-Boc-piperazine is used (monoprotected). If using free piperazine, use a large excess (5-10 eq) to favor mono-substitution. |

| Impurity: Sulfonic Acid | Hydrolysis of starting material. | The 4-(chlorosulfonyl)benzoic acid is moisture sensitive. Use fresh reagents and anhydrous solvents. |

| Sticky Solid | Trapped solvent/impurities.[7] | Triturate the solid with Diethyl Ether or Hexanes to induce crystallization. |

Part 5: Characterization Standards

To validate the synthesis, the following spectral data must be obtained:

-

1H NMR (DMSO-d6, 400 MHz):

- 13.4 (br s, 1H, COOH)

- 8.15 (d, 2H, Ar-H, ortho to COOH)

- 7.85 (d, 2H, Ar-H, meta to COOH)

- 3.40 (m, 4H, Piperazine-CH2 near N-Boc)

- 2.90 (m, 4H, Piperazine-CH2 near SO2)

- 1.38 (s, 9H, Boc-tBu)

-

LC-MS (ESI):

-

Expect mass peak [M-H]- or [M+Na]+.

-

Characteristic isotope pattern for Sulfur (small M+2 contribution).

-

References

-

Selectivity in HDAC Inhibition: G. H. Lee et al., "2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors," PLOS ONE, 2015.

-

General Piperazine Sulfonylation Protocol: BenchChem Application Notes, "Protocols for N-Boc-piperazine Coupling Reactions," 2025.

-

Compound Properties & Safety: PubChem, "4-[4-(tert-butoxycarbonyl)piperazin-1-yl]benzoic acid," Compound Summary.

-

Deprotection Strategies: H. R. Khavasi et al., "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst," Catalysis Communications, 2018.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. jgtps.com [jgtps.com]

- 4. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | C16H22N2O4 | CID 2795508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN1245494A - New 4-(1-piperazinyl) benzoic acid derivatives, process for preparing them and their therapeutic applications - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Using 4-(Piperazine-1-sulfonyl)benzoic acid in solid-phase synthesis

Application Note: Strategic Incorporation of 4-(Piperazine-1-sulfonyl)benzoic Acid in Solid-Phase Synthesis

Executive Summary

4-(Piperazine-1-sulfonyl)benzoic acid is a robust, bifunctional scaffold widely employed in the synthesis of peptidomimetics, protease inhibitors (e.g., HIV-1 protease), and histone deacetylase (HDAC) inhibitors. Its structure features a rigid phenyl-sulfonyl core that orients a piperazine pharmacophore, providing a secondary amine handle for combinatorial diversification.

Unlike "safety-catch" linkers based on acyl sulfonamides (Kenner linkers), the tertiary sulfonamide linkage in this molecule is chemically stable to standard acid (TFA) and base (piperidine) conditions used in Fmoc/tBu solid-phase peptide synthesis (SPPS). Consequently, it serves primarily as a building block for introducing a constrained sulfonamide moiety into a molecular library.

This guide provides a validated workflow for the protection, resin-loading, and diversification of this scaffold, addressing critical solubility and polymerization challenges.

Chemical Profile & Pre-requisites

| Property | Description |

| Chemical Name | 4-(Piperazine-1-sulfonyl)benzoic acid |

| CAS Number | 85474-75-5 (Free acid/amine) |

| Molecular Weight | 270.30 g/mol |

| Functionality | 1. Carboxylic Acid: Anchor point for resin/peptide N-terminus.2. Piperazine (Secondary Amine): Site for library diversification. |

| Solubility | Low in water/DCM; Moderate to High in DMF, DMSO, and NMP. |

| Stability | Stable to 20% Piperidine (Fmoc removal) and 95% TFA (Cleavage). |

Critical Handling Note: The commercial reagent often exists as a zwitterion. Do NOT attempt to couple the free amine/acid form directly to a resin using standard activation (HATU/DIC). The free piperazine amine will compete with the resin-bound amine, leading to uncontrollable solution-phase oligomerization. The piperazine nitrogen must be protected (Fmoc or Boc) prior to solid-phase coupling.

Pre-Synthesis Protocol: Preparation of the Protected Scaffold

Since the Fmoc-protected derivative is not always commercially available, we recommend synthesizing Fmoc-4-(piperazine-1-sulfonyl)benzoic acid in solution before SPPS.

Reagents:

-

4-(Chlorosulfonyl)benzoic acid (Commercial)

-

N-Fmoc-piperazine (Commercial)

-

Dichloromethane (DCM) and Pyridine

Procedure:

-

Dissolve N-Fmoc-piperazine (1.0 equiv) in DCM (10 mL/g).

-

Add Pyridine (2.5 equiv) as a base.

-

Cool to 0°C.

-